Cas no 1351382-95-0 (1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)

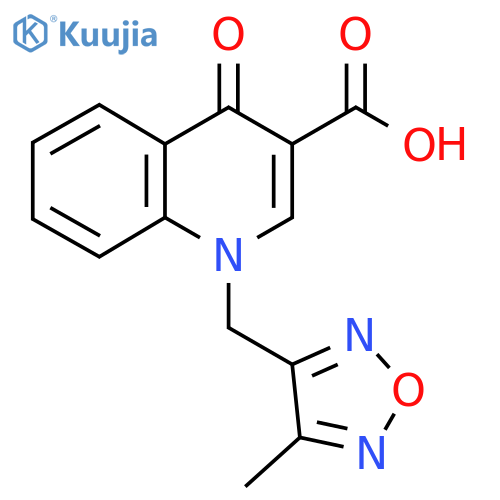

1351382-95-0 structure

商品名:1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS番号:1351382-95-0

MF:C14H11N3O4

メガワット:285.254842996597

CID:5060319

1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- 1-(4-Methyl-furazan-3-ylmethyl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

-

- インチ: 1S/C14H11N3O4/c1-8-11(16-21-15-8)7-17-6-10(14(19)20)13(18)9-4-2-3-5-12(9)17/h2-6H,7H2,1H3,(H,19,20)

- InChIKey: WOJTYVPMUKVSCL-UHFFFAOYSA-N

- ほほえんだ: O=C1C(C(=O)O)=CN(CC2C(C)=NON=2)C2C=CC=CC=21

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 479

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 96.5

1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM261483-5g |

1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

1351382-95-0 | 97% | 5g |

$1459 | 2021-08-18 | |

| Chemenu | CM261483-1g |

1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

1351382-95-0 | 97% | 1g |

$1169 | 2021-08-18 | |

| Chemenu | CM261483-10g |

1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

1351382-95-0 | 97% | 10g |

$1753 | 2021-08-18 | |

| Chemenu | CM261483-1g |

1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

1351382-95-0 | 97% | 1g |

$1239 | 2023-03-06 |

1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 関連文献

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

1351382-95-0 (1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) 関連製品

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量